![molecular formula C12H28N2O8S4 B14371445 N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-09-7](/img/structure/B14371445.png)
N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a complex organic compound characterized by its unique structure, which includes an octane backbone and two methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of octane-1,8-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Octane-1,8-diamine+2Methanesulfonyl chloride→N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The octane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-1,8-octanediylbisbutanamide
- N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
- Methanesulfonamide derivatives
Uniqueness
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its specific combination of an octane backbone and methanesulfonyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89913-09-7 |
|---|---|
Formule moléculaire |
C12H28N2O8S4 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
N-[8-[bis(methylsulfonyl)amino]octyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C12H28N2O8S4/c1-23(15,16)13(24(2,17)18)11-9-7-5-6-8-10-12-14(25(3,19)20)26(4,21)22/h5-12H2,1-4H3 |
Clé InChI |
YLHZWGUCOSQBTN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

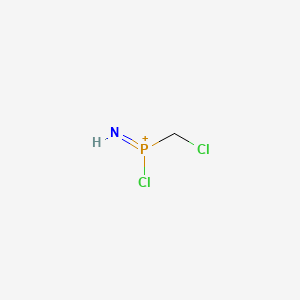
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
phosphanium iodide](/img/structure/B14371387.png)
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
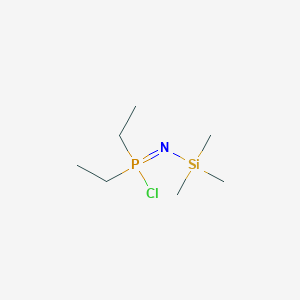
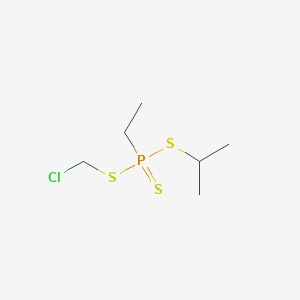
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)

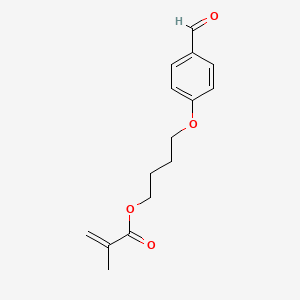
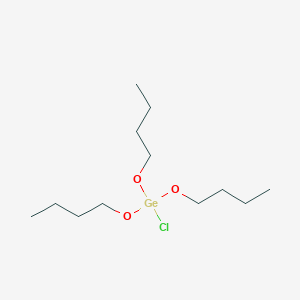

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
